Cas no 90064-48-5 (4-Chloro-2,5-dimethoxybenzaldehyde)

4-Chloro-2,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C9H9ClO3. This compound features chloro and methoxy functional groups at the 4-, 2-, and 5-positions of the benzene ring, imparting distinct electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing chloro group and electron-donating methoxy groups enhance its reactivity in condensation and substitution reactions. Its crystalline form and well-defined structure ensure consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
4-Chloro-2,5-dimethoxybenzaldehyde structure
90064-48-5 structure
Product Name:4-Chloro-2,5-dimethoxybenzaldehyde
CAS No:90064-48-5
MF:C9H9ClO3
MW:200.618962049484
MDL:MFCD12964185
CID:1094589
PubChem ID:11008959
Update Time:2025-10-29

4-Chloro-2,5-dimethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2,5-dimethoxybenzaldehyde
    • Benzaldehyde,4-chloro-2,5-dimethoxy-
    • Benzaldehyde, 4-chloro-2,5-dimethoxy-
    • 2,5-dimethoxy-4-chlorobenzaldehyde
    • VWSPFJJLIGAHLK-UHFFFAOYSA-N
    • FCH1379033
    • SY113998
    • AK149565
    • AX8286819
    • 4-Chloro-2,5-dimethoxybenzaldehyde (ACI)
    • DS-9164
    • O11202
    • CS-0150604
    • MFCD12964185
    • 90064-48-5
    • DTXSID10451706
    • AKOS022189195
    • SCHEMBL10394357
    • MDL: MFCD12964185
    • Inchi: 1S/C9H9ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
    • InChI Key: VWSPFJJLIGAHLK-UHFFFAOYSA-N
    • SMILES: O=CC1C(OC)=CC(Cl)=C(OC)C=1

Computed Properties

  • Exact Mass: 200.0240218g/mol
  • Monoisotopic Mass: 200.0240218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5
  • XLogP3: 2

4-Chloro-2,5-dimethoxybenzaldehyde Pricemore >>

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4-Chloro-2,5-dimethoxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  14 h, rt → reflux
Reference
Biomimetic total synthesis of (+)-chloropupukeananin, (-)-chloropupukeanolide D, and chloropestolides
Suzuki, Takahiro; Watanabe, Soichiro; Ikeda, Wataru; Kobayashi, Susumu; Tanino, Keiji, ChemRxiv, 2021, 1, 1-14

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  14 h, rt → reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Reference
Biomimetic Total Syntheses of (+)-Chloropupukeananin, (-)-Chloropupukeanolide D, and Chloropestolides
Suzuki, Takahiro ; Watanabe, Soichiro; Ikeda, Wataru; Kobayashi, Susumu; Tanino, Keiji, Journal of Organic Chemistry, 2021, 86(21), 15597-15605

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ;  rt; 5 h, 95 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, cooled
Reference
Synthesis of Pluraflavin A "Aglycon"
Wright, Benjamin J. D.; Hartung, John; Peng, Feng; Van de Water, Ryan; Liu, Haibo; et al, Journal of the American Chemical Society, 2008, 130(49), 16786-16790

Production Method 4

Reaction Conditions
Reference
An efficient route to 3-chlorojuglones
Bloomer, James L.; Gazzillo, Joseph A., Tetrahedron Letters, 1989, 30(10), 1201-4

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ;  rt; 2 h, 90 - 95 °C
1.2 Reagents: Sodium bicarbonate ,  Water ;  cooled
1.3 Reagents: Sodium bicarbonate ;  pH 7
Reference
Design, synthesis, and characterization of rhein analogs as novel inhibitors of scavenger receptor A
Zheng, Yi; Li, Xia; Pagare, Piyusha P.; Yuan, Yunyun; Wang, Xiang-Yang; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(1), 72-76

4-Chloro-2,5-dimethoxybenzaldehyde Raw materials

4-Chloro-2,5-dimethoxybenzaldehyde Preparation Products

4-Chloro-2,5-dimethoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:90064-48-5)4-Chloro-2,5-dimethoxybenzaldehyde
Order Number:A917142
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:01
Price ($):378.0
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Additional information on 4-Chloro-2,5-dimethoxybenzaldehyde

Professional Introduction to 4-Chloro-2,5-dimethoxybenzaldehyde (CAS No. 90064-48-5)

4-Chloro-2,5-dimethoxybenzaldehyde, with the chemical formula C₈H₇ClO₃ and CAS number 90064-48-5, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its chloro and methoxy substituents on a benzaldehyde backbone, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules.

The structural features of 4-Chloro-2,5-dimethoxybenzaldehyde make it a valuable precursor in the construction of complex molecular architectures. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical transformations, including nucleophilic aromatic substitution, condensation reactions, and cross-coupling reactions. These properties have made it a staple in synthetic organic chemistry laboratories.

In recent years, the pharmaceutical industry has shown increasing interest in 4-Chloro-2,5-dimethoxybenzaldehyde due to its potential as a building block for drug candidates. Researchers have explored its utility in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

One of the most notable applications of 4-Chloro-2,5-dimethoxybenzaldehyde is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. The aldehyde functionality in this compound allows for facile introduction of various pharmacophores, enabling the design of highly specific kinase inhibitors. Recent studies have demonstrated the efficacy of compounds derived from 4-Chloro-2,5-dimethoxybenzaldehyde in inhibiting aberrant signaling pathways associated with chronic diseases.

The synthetic versatility of 4-Chloro-2,5-dimethoxybenzaldehyde has also been leveraged in the production of agrochemicals. Researchers have utilized this compound to synthesize novel herbicides and fungicides that exhibit improved efficacy and reduced environmental impact. The ability to modify its structure allows for the tailoring of biological activity towards specific targets, making it an indispensable tool in crop protection chemistry.

In addition to its pharmaceutical and agrochemical applications, 4-Chloro-2,5-dimethoxybenzaldehyde has found utility in materials science. Its aromatic structure and functional groups make it a suitable candidate for the development of advanced materials such as organic semiconductors and liquid crystals. These materials are essential components in electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.

The chemical reactivity of 4-Chloro-2,5-dimethoxybenzaldehyde has been further explored in recent research aimed at developing sustainable synthetic methods. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex molecules efficiently. Studies have shown that palladium and copper catalysts can facilitate novel transformations involving this compound, leading to greener and more efficient synthetic routes.

The safety profile of 4-Chloro-2,5-dimethoxybenzaldehyde is another critical aspect that has been thoroughly investigated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on human health and the environment. These studies have consistently shown that when handled properly, this compound poses minimal risk to both human health and ecosystems.

In conclusion, 4-Chloro-2,5-dimethoxybenzaldehyde (CAS No. 90064-48-5) is a multifaceted compound with significant applications across multiple industries. Its structural versatility makes it an invaluable intermediate in pharmaceutical synthesis, agrochemical development, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:90064-48-5)4-Chloro-2,5-dimethoxybenzaldehyde
A917142
Purity:99%
Quantity:5g
Price ($):378.0
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